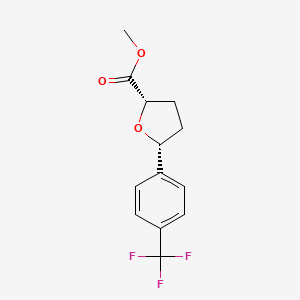

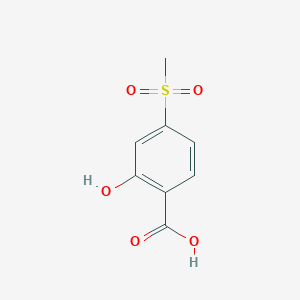

cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-Methyl 5-(4-(trifluoromethyl)phenyl)tetrahydrofuran-2-carboxylate is a compound that has been studied for its potential applications in various scientific research fields. This compound has been found to be a useful intermediate for the synthesis of various compounds and has been investigated for its potential applications in biochemistry, physiology, and pharmacology.

科学的研究の応用

Synthesis and Chemical Reactions

Research has focused on the synthesis of novel compounds through reactions involving tetrahydrofuran derivatives. For instance, the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones investigated the reaction of homophthalic anhydride and N-(furan-2-ylmethylidene)-benzylamine, leading to mixtures of expected trans- and cis-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. This study highlights the diastereoselective nature of these reactions and their potential in generating pharmacologically interesting compounds (Kandinska, Kozekov, & Palamareva, 2006).

Catalytic Applications

A study on the catalytic activity of gold(I) complexes derived from cyclic (alkyl)(amino)carbenes showcased their efficiency in the hydroamination of internal alkynes. The research demonstrates the role of tetrahydrofuran derivatives in facilitating these catalytic processes, emphasizing their utility in synthesizing nitrogen-containing heterocycles (Zeng, Frey, Kinjo, Donnadieu, & Bertrand, 2009).

Stereoselective Synthesis

The Lewis acid-catalyzed rearrangement of vinyl acetals to produce cis- and trans-2,3-disubstituted tetrahydrofuran derivatives was explored, highlighting the method's stereoselectivity. This research is crucial for the synthesis of complex molecules with specific stereochemical configurations, useful in drug development (Ghosh & Belcher, 2020).

Methodological Innovations

Innovations in synthetic methods have been reported, such as the stereoselective preparation of cis-isomers through specific reaction conditions. This work contributes to the toolkit of organic synthesis, enabling the targeted production of isomers with desired properties (Matsui, Negishi, Takahatake, Sugimoto, Fujimoto, Takashima, & Kondo, 1986).

特性

IUPAC Name |

methyl (2S,5R)-5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-18-12(17)11-7-6-10(19-11)8-2-4-9(5-3-8)13(14,15)16/h2-5,10-11H,6-7H2,1H3/t10-,11+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJPNDBIPJQNUCT-MNOVXSKESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC[C@@H](O1)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-3-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B2580890.png)

![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2580891.png)

![N-(4-ethoxyphenyl)-3-[methyl(phenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2580892.png)

![4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2580895.png)

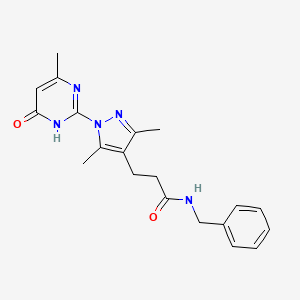

![2-(2-((5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2580898.png)

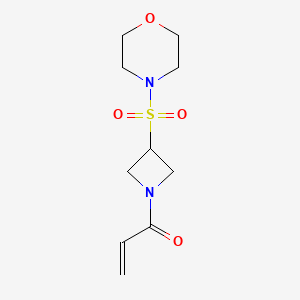

![Ethyl 1-[(6-hydroxy-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2580900.png)

![N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2580901.png)

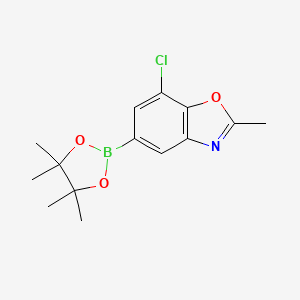

![2-Methyl-1-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzimidazole](/img/structure/B2580905.png)

![2-Oxo-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)imidazolidine-1-carboxamide](/img/structure/B2580907.png)

![N-Ethyl-2-fluoro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2580908.png)